![molecular formula C14H12N4O2 B1275213 6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 667404-65-1](/img/structure/B1275213.png)

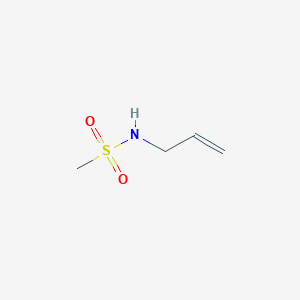

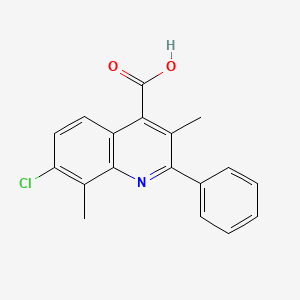

6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a chemical compound with the linear formula C14H12N4O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of this compound has been reported through a multicomponent reaction involving phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile . Another synthesis method involves the use of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .

Chemical Reactions Analysis

The catalytic activity of AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, which was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .

Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 271–273 °C . The IR (KBr, cm −1) ν max is 3442 (NH), 3268 and 3120 (NH 2), 2190 (C≡N), 1058 (Cl) .

科学的研究の応用

Corrosion Inhibition

6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its derivatives have been investigated for their potential as corrosion inhibitors. A study revealed that these compounds exhibit significant inhibition efficiency for mild steel corrosion in acidic solutions. The efficiency increased with the concentration of the inhibitor but decreased with rising temperatures. The study also employed various techniques like weight loss measurement, electrochemical methods, and theoretical studies via Density Functional Theory (DFT) to understand the inhibitory mechanism (Yadav et al., 2016).

Antimicrobial Activity

Derivatives of 6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have been synthesized and evaluated for their antimicrobial properties. Some derivatives were found to possess potent antimicrobial activity, highlighting their potential in pharmaceutical applications (El-ziaty et al., 2018).

Anti-Cancer Activity

A particular focus has been placed on the anti-cancer properties of this compound. One study encapsulated 6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in polymeric micelle to improve its physicochemical and release profiles, finding that it exhibited significant anti-tumor effects. This was attributed to its ability to stimulate the expression of the P21 gene and block the cell cycle through a P53-independent pathway (Sun et al., 2019).

Synthetic Applications

This compound and its derivatives have been extensively used as building blocks in synthetic organic chemistry. They are crucial for the development of various biologically important heterocyclic compounds. Recent advances in their synthetic applications have been documented, highlighting their versatility in the preparation of diverse chemical structures (Patel, 2017).

Green Synthesis

There has been a notable shift towards environmentally friendly synthesis methods for these compounds. Studies have explored the use of green catalysts and solvent-free conditions to create derivatives of 6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, emphasizing the importance of sustainable chemistry practices (Kiyani & Bamdad, 2018).

特性

IUPAC Name |

6-amino-4-(2-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c1-7-11-12(8-4-2-3-5-10(8)19)9(6-15)13(16)20-14(11)18-17-7/h2-5,12,19H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIUEAMHFVWTIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B1275147.png)

![[1-(2-Aminoethyl)piperidin-2-yl]methanol](/img/structure/B1275162.png)

![[1-(3-Aminopropyl)piperidin-2-yl]methanol](/img/structure/B1275172.png)